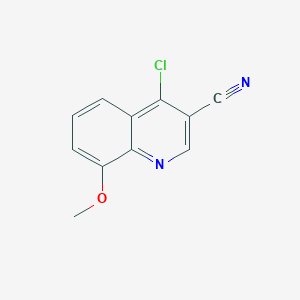

4-Chloro-8-methoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-8-10(12)7(5-13)6-14-11(8)9/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPIITUWOZXTTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625837 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-78-5 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-8-methoxyquinoline-3-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern drug discovery. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, and the specific functionalization pattern of this compound—featuring a reactive chloro group at the 4-position, a nitrile at the 3-position, and a methoxy group at the 8-position—renders it a versatile intermediate for the synthesis of targeted therapeutics. This document delineates a validated two-step synthetic sequence, commencing with the construction of the core quinoline ring system to form a 4-hydroxy precursor, followed by a high-yield chlorination. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed, self-validating experimental protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility for researchers in medicinal chemistry and process development.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of physicochemical properties and biological target engagement. This compound (CAS No: 214476-78-5) is a particularly valuable intermediate.[3][4] The chlorine atom at the C-4 position acts as an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols), enabling the introduction of diverse side chains crucial for structure-activity relationship (SAR) studies.[5][6] The electron-withdrawing nitrile group at C-3 modulates the reactivity of the ring system, while the 8-methoxy group influences the molecule's conformation and metabolic stability. This guide presents a field-proven pathway for its synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach simplifies the synthesis of this compound into a sequence of well-established and high-yielding transformations. The primary disconnection targets the C-Cl bond, identifying the corresponding 4-hydroxyquinoline as the immediate precursor. This precursor is then disconnected via a Gould-Jacobs-type reaction, leading back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Precursor: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

The foundational step in this pathway is the construction of the bicyclic quinoline core. The Gould-Jacobs reaction is a classic and highly reliable method for synthesizing 4-hydroxyquinolines.[7][8] This reaction proceeds in two stages: an initial condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinolinone ring.

Reaction Scheme:

2-Methoxyaniline + Ethyl 2-cyano-3-ethoxyacrylate → Intermediate → 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

Causality and Experimental Rationale:

The selection of 2-methoxyaniline directly installs the required 8-methoxy substituent. The reaction partner, typically a derivative of malonic acid like ethyl 2-cyano-3-ethoxyacrylate, provides the remaining atoms for the new heterocyclic ring, including the C-3 nitrile group. The initial condensation forms an enamine intermediate. The subsequent crucial step is a high-temperature, pericyclic electrocyclization, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product. The use of a high-boiling point solvent, such as diphenyl ether, is critical to achieve the necessary temperature for efficient cyclization.[9]

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add 2-methoxyaniline (1.0 equiv.) and ethyl 2-cyano-3-ethoxyacrylate (1.05 equiv.).

-

Solvent and Heating: Add diphenyl ether as the solvent and heat the mixture to approximately 240-250 °C.

-

Reaction Monitoring: Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction typically requires several hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid thoroughly with ethyl acetate and then diethyl ether to remove the high-boiling solvent and any unreacted starting materials.

-

-

Purification: The collected solid is often of sufficient purity for the next step. If required, recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF) can be performed to yield 4-hydroxy-8-methoxyquinoline-3-carbonitrile as a solid.[10]

Part 2: Chlorination to Yield this compound

The final step is the conversion of the 4-hydroxy group to the 4-chloro group. This is a robust transformation, typically achieved with high efficiency using phosphorus oxychloride (POCl₃).[11][12]

Reaction Scheme:

4-Hydroxy-8-methoxyquinoline-3-carbonitrile + POCl₃ → this compound

Mechanism and Rationale:

The chlorination mechanism is analogous to a Vilsmeier-Haack reaction.[13] The lone pair on the oxygen of the 4-hydroxy group (or its keto tautomer) attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C-4 position displaces the phosphate group, yielding the desired 4-chloroquinoline product.[13] Using POCl₃ as both the reagent and the solvent is common and drives the reaction to completion, although inert, high-boiling solvents like toluene can also be used.[12]

Detailed Experimental Protocol: Chlorination

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (with a gas outlet connected to a scrubber for acidic vapors) and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of POCl₃.

-

Reagent Addition: Carefully add 4-hydroxy-8-methoxyquinoline-3-carbonitrile (1.0 equiv.) to the flask. Slowly add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents, which can also serve as the solvent). The addition is exothermic and should be handled with care.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours.[12]

-

Reaction Monitoring: Monitor the reaction's completion via TLC (a significant change in Rf value is expected).

-

Work-up and Isolation:

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the filter cake extensively with water to remove any inorganic salts.

-

-

Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield pure this compound. A yield of approximately 91-92% can be expected.[5]

Data Summary and Overall Workflow

The efficiency of the chlorination step is a key advantage of this synthetic route.

| Parameter | Condition 1 | Condition 2 |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |

| Solvent | None (POCl₃ as solvent) | Toluene |

| Temperature | Reflux (~107 °C) | Reflux (~110 °C) |

| Reaction Time | 2-4 hours | 2 hours[12] |

| Typical Yield | >90%[5] | 92.4%[12] |

Overall Synthesis Workflow Diagram

Caption: Step-by-step workflow of the complete synthesis.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use.

-

High-Temperature Reactions: The cyclization step requires very high temperatures. Use a suitable heating mantle and ensure the apparatus is securely clamped.

-

Quenching: The quenching of POCl₃ with ice water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient cooling and in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and high-yield pathway to this compound. The strategy relies on the well-established Gould-Jacobs reaction for the assembly of the core quinoline structure, followed by a robust chlorination of the resulting 4-hydroxy intermediate. This approach is scalable and utilizes readily available starting materials, making it highly valuable for medicinal chemists and drug development professionals requiring access to this versatile synthetic building block.

References

- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 214476-78-5|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-8-methoxyquinoline-3-carbonitrile is a key heterocyclic building block, pivotal in the synthesis of a range of pharmacologically active molecules. Its strategic substitution pattern—featuring a reactive chloro group, a methoxy moiety, and a cyano group on the quinoline scaffold—makes it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive analysis of its core physicochemical properties, synthesizing available data with field-proven insights into its synthesis, reactivity, and analytical characterization. The document is structured to offer not just data, but a causal understanding of experimental choices and methodologies, ensuring a robust foundation for its application in research and development.

Core Molecular Attributes and Physical State

This compound, identified by CAS Number 214476-78-5 , is a substituted quinoline derivative that presents as an off-white solid under standard laboratory conditions.[1] Its molecular structure is foundational to its chemical behavior and potential applications.

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; Cl [label="Cl"]; CN_C [label="C"]; CN_N [label="N"]; O [label="O"]; CH3 [label="CH₃"];

// Position nodes N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,-0.7!"]; C4 [pos="0,-1.4!"]; C4a [pos="-1.2,-0.7!"]; C8a [pos="-1.2,0.7!"]; C8 [pos="-2.4,1.4!"]; C7 [pos="-3.6,0.7!"]; C6 [pos="-3.6,-0.7!"]; C5 [pos="-2.4,-1.4!"]; Cl [pos="0,-2.8!"]; CN_C [pos="2.4,-1.4!"]; CN_N [pos="3.4,-2.0!"]; O [pos="-2.4,2.8!"]; CH3 [pos="-3.6,3.5!"];

// Draw bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C4 -- Cl [len=1.5]; C3 -- CN_C [len=1.5]; CN_C -- CN_N [style=triple, len=1.2]; C8 -- O [len=1.5]; O -- CH3 [len=1.5];

// Aromatic ring indication (simplified for neato) // Could add double bonds if using a layout that supports them better // For now, the structure is clear from the connectivity } DOT Figure 1: Chemical Structure of this compound

The fundamental physicochemical properties are summarized in the table below. It is critical to note that while some experimental data is available, many parameters are currently based on high-quality computational predictions, a common scenario for specialized intermediates.

| Property | Value | Source |

| CAS Number | 214476-78-5 | [1] |

| Molecular Formula | C₁₁H₇ClN₂O | [2] |

| Molecular Weight | 218.64 g/mol | [2] |

| Physical State | Off-white solid | [1] |

| Melting Point | Not experimentally reported | |

| Boiling Point | 385.3 ± 37.0 °C at 760 Torr (Predicted) | |

| Density | 1.36 ± 0.1 g/cm³ at 20°C (Predicted) | |

| Solubility | Not experimentally reported | |

| Storage | Store in freezer (below -20°C), under inert atmosphere | [3] |

Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, electrospray ionization (ESI) is a suitable method.

-

Expected Ionization: In positive ion mode, the molecule is expected to protonate at the quinoline nitrogen, yielding the [M+H]⁺ ion.

-

Experimental Data: Synthesis from its 1,4-dihydro-8-methoxy-4-oxoquinoline-3-carbonitrile precursor has yielded a product with a confirmed mass spectrum (electrospray, m/e) [M+H]⁺ of 219.1 , which aligns perfectly with the calculated molecular weight.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available in research literature, the expected chemical shifts can be predicted based on the functional groups and the quinoline ring system. These predictions are invaluable for researchers to confirm the identity of their synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The exact coupling patterns and chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group.

-

¹³C NMR: The carbon NMR will show signals for all 11 carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic region of approximately 115-120 ppm. The carbon attached to the chlorine (C4) will be significantly downfield, as will the carbons of the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ . This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C=C and C=N Stretches: Multiple bands will appear in the 1450-1650 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

-

C-O (Aryl Ether) Stretch: A strong band is expected around 1230-1270 cm⁻¹ for the aryl-O bond of the methoxy group.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-850 cm⁻¹ , would correspond to the C-Cl bond.

Synthesis and Reactivity: A Mechanistic Perspective

Understanding the synthesis of this compound provides insight into its stability and reactivity. The compound is typically prepared from a quinolone precursor.

The key transformation is the chlorination at the 4-position of the quinoline ring.[4]

-

Choice of Reagents: Phosphorus oxychloride (POCl₃) is the standard reagent for this type of chlorination. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

-

Mechanism Insight: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which is a more potent electrophile than POCl₃ alone. The oxygen of the quinolone precursor attacks this electrophile, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom. This method is highly efficient, with reported yields often exceeding 90%.[4]

The resulting 4-chloro group is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution . This is the primary reason for the compound's utility as a synthetic intermediate, allowing for the introduction of various amine, alcohol, and thiol functionalities to build more complex molecules.[4]

Experimental Protocols for Core Analyses

To ensure the scientific integrity of research, the following are step-by-step methodologies for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound and identify any potential impurities from the synthesis.

-

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline ring system has strong absorbance, such as 254 nm or 320 nm.

-

Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

-

Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be separated and detected. The inclusion of an acid in the mobile phase ensures the quinoline nitrogen is protonated, leading to sharper, more symmetrical peaks.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

-

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range (typically < 2 °C).

-

-

Self-Validation: A broad melting range would indicate the presence of impurities, prompting further purification steps like recrystallization or column chromatography.

Conclusion and Future Directions

This compound stands as a well-established and highly valuable intermediate in synthetic and medicinal chemistry. While its fundamental molecular attributes are defined, this guide highlights a clear need for the public reporting of comprehensive, experimentally-derived physicochemical data, particularly its melting point, solubility in various solvents, and detailed spectroscopic signatures. The protocols and predictive data provided herein offer a robust framework for researchers to confidently identify, handle, and utilize this compound. Future work should focus on filling these data gaps through rigorous experimental characterization and publishing these findings in open-access literature to further empower the scientific community in the development of novel therapeutics.

References

An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonist GW4064

A Note on Chemical Identification (CAS Number): The provided CAS number, 214476-78-5, corresponds to the chemical entity 4-Chloro-8-methoxyquinoline-3-carbonitrile [][2][3]. This compound is primarily documented as a chemical intermediate or building block in synthesis[2]. Given the request for an in-depth guide for researchers in drug development, which implies a compound with significant biological characterization, it is highly probable that the intended subject is the widely researched Farnesoid X Receptor (FXR) agonist GW4064 , which has the CAS number 278779-30-9 [4][5][6]. This guide will proceed with a comprehensive characterization of GW4064, a compound of substantial interest to the target audience.

GW4064: A Potent, Selective, Non-steroidal Farnesoid X Receptor (FXR) Agonist

Introduction for the Research Professional

GW4064 is a synthetic, non-steroidal isoxazole-based agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis[7][8]. Its high potency and selectivity have established it as a critical chemical tool for elucidating the physiological and pathophysiological functions of FXR[5]. This guide provides a detailed overview of GW4064's physicochemical properties, mechanism of action, key biological effects, and practical experimental protocols for its use in a research setting.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research, from stock solution preparation to interpretation of biological data.

| Property | Value | Source |

| Chemical Name | 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid | [4] |

| CAS Number | 278779-30-9 | [4][5][6] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [4][5] |

| Molecular Weight | 542.84 g/mol | [4] |

| Appearance | White solid | [6] |

| Purity | ≥97% (typically by HPLC) | [4] |

| Solubility | Soluble to 100 mM in DMSO and up to 25 mg/mL in DMF. Poorly soluble in ethanol and aqueous solutions. | [4][5] |

Part 1: The Core Mechanism of Action - FXR Activation

GW4064 exerts its biological effects by binding to and activating FXR, a ligand-activated transcription factor. FXR is highly expressed in metabolically active tissues such as the liver, intestine, kidneys, and adrenal glands[8].

Ligand Binding and Receptor Activation

GW4064 is a potent FXR agonist with a reported EC₅₀ (half-maximal effective concentration) of approximately 15-65 nM[9]. Upon entering the cell, GW4064 binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

Transcriptional Regulation

The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This binding initiates the transcription of a host of genes involved in metabolic regulation.

One of the most critical target genes is the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. By inducing SHP expression, FXR (and by extension, GW4064) orchestrates a secondary wave of gene regulation, as SHP acts as a repressor of other transcription factors involved in bile acid synthesis and gluconeogenesis[7].

Part 2: Key Biological Effects & Therapeutic Implications

The activation of FXR by GW4064 triggers a cascade of effects that have significant implications for metabolic diseases, inflammation, and cancer research.

Bile Acid Homeostasis and Hepatoprotection

FXR is the primary sensor for bile acids. GW4064 mimics the action of endogenous bile acids, providing a protective effect in cholestatic liver injury models. It achieves this by:

-

Repressing Bile Acid Synthesis: Inducing SHP, which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.

-

Promoting Bile Acid Transport: Increasing the expression of canalicular transporters like BSEP (Bile Salt Export Pump) and MRP2, which are crucial for clearing bile acids from hepatocytes[8].

In rat models of cholestasis, GW4064 treatment led to decreased necrosis, reduced inflammation, and increased expression of genes involved in bile acid transport, highlighting its hepatoprotective potential[8].

Lipid and Glucose Metabolism

GW4064 has demonstrated significant effects on lipid and glucose levels, making it a valuable tool for studying metabolic syndrome.

-

Lipid Regulation: In diabetic db/db mice, GW4064 improves hyperlipidemia. It can suppress hepatic steatosis (fatty liver) by reducing the expression of the lipid transporter CD36[10].

-

Glucose Control: The compound can improve hyperglycemia by decreasing the transcription of key gluconeogenic enzymes, such as PEPCK and G6Pase[10].

Inflammation and Intestinal Barrier Function

FXR activation has anti-inflammatory properties. GW4064 has been shown to protect against lipopolysaccharide (LPS)-induced liver inflammation and apoptosis in mice. Furthermore, it can ameliorate LPS-induced intestinal barrier dysfunction by upregulating tight-junction markers and modulating the αKlotho/βKlotho/FGFs pathways, which are crucial for maintaining intestinal integrity[11][12].

Off-Target Considerations

While highly selective, it is important for researchers to be aware that at high concentrations, GW4064 has been reported to have FXR-independent effects, including the activation of G protein-coupled receptors, leading to an increase in intracellular calcium and cAMP[13]. This underscores the importance of careful dose-response studies.

Part 3: Experimental Protocols & Methodologies

The following protocols provide a starting point for researchers investigating the effects of GW4064 in common experimental systems.

Preparation of GW4064 Stock Solutions

Causality: GW4064 is hydrophobic. A high-concentration stock solution in an appropriate organic solvent is necessary for accurate and reproducible dosing in aqueous cell culture media or for in vivo formulations. DMSO is the most common solvent due to its high solvating power and compatibility with most biological assays at low final concentrations.

Protocol:

-

Materials: GW4064 powder, anhydrous DMSO, sterile microcentrifuge tubes.

-

Calculation: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (mL) = [Mass of GW4064 (mg) / 542.84 ( g/mol )] / 0.010 (mol/L) A simplified handling instruction is to add 0.184 mL of DMSO for each mg of GW4064 to yield a 10 mM stock[6].

-

Procedure: a. Weigh the desired amount of GW4064 powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. A brief warming to 37°C can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store stock solutions at -20°C. The powder should be stored at 4°C, desiccated[6].

In Vitro Assay: Gene Expression Analysis in HepG2 Cells

Causality: This workflow validates the activity of GW4064 by measuring the transcriptional upregulation of a known FXR target gene, SHP, in a human hepatocyte cell line.

Protocol:

-

Cell Culture: Seed HepG2 cells in a 6-well plate at a density that will result in ~80% confluency at the time of treatment. Culture in appropriate media (e.g., MEM with 10% FBS).

-

Treatment: After 24 hours, replace the medium with fresh medium containing either GW4064 (final concentration of 1 µM is a common starting point) or a corresponding volume of the vehicle (DMSO, typically ≤0.1% v/v).

-

Incubation: Incubate the cells for 24 to 48 hours. A 48-hour treatment resulted in a ~3-fold increase in SHP mRNA in primary human hepatocytes[7].

-

RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for SHP and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative fold change in SHP expression in GW4064-treated cells compared to vehicle-treated cells using the ΔΔCt method.

Conclusion

GW4064 remains an indispensable pharmacological tool for the scientific community. Its potent and selective activation of FXR allows for detailed investigation into the receptor's role in a multitude of metabolic and inflammatory pathways. As with any potent biological modulator, its use requires careful experimental design, including appropriate dose-selection and consideration of potential off-target effects. This guide serves as a foundational resource for researchers aiming to leverage the power of GW4064 to advance our understanding of nuclear receptor signaling in health and disease.

References

- 2. 214476-78-5 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cellagentech.com [cellagentech.com]

- 7. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of quinoline-3-carbonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of Quinoline-3-Carbonitrile Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The introduction of a carbonitrile (-C≡N) group at the 3-position creates the quinoline-3-carbonitrile core, a privileged structure exhibiting a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of these derivatives, synthesizing field-proven insights into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We delve into the causality behind synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and self-validating experimental protocols to equip researchers with the knowledge to advance the development of this promising class of compounds.

Introduction: The Quinoline Scaffold and the Significance of the 3-Carbonitrile Moiety

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of drug discovery.[3][4] Its derivatives are known to possess a vast array of pharmacological effects, including antimalarial, anticancer, and antibacterial properties.[5][6][7] The clinical relevance of this scaffold is exemplified by marketed drugs such as chloroquine and moxifloxacin.[3]

The strategic placement of a carbonitrile group at the 3-position profoundly influences the molecule's electronic properties and three-dimensional structure. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, enabling critical interactions with biological targets like enzyme active sites.[8] This unique combination of features makes quinoline-3-carbonitrile derivatives versatile pharmacophores capable of targeting a wide range of cellular pathways.[9]

Synthetic Strategies: Building the Core Scaffold

The efficient synthesis of the quinoline-3-carbonitrile core is paramount for exploring its therapeutic potential. While classical methods like the Friedlander and Skraup reactions exist, modern drug discovery favors more efficient and versatile approaches.[1][2] One-pot multicomponent reactions (MCRs) have become particularly prominent, offering high atom economy and the ability to generate diverse molecular libraries rapidly.[10][11]

A common and effective MCR approach involves the condensation of an appropriate aldehyde, an active methylene compound (like ethyl cyanoacetate), a cyclic ketone, and an ammonium salt.[10] This strategy allows for the convergent assembly of complex quinoline-3-carbonitrile derivatives in a single, efficient step.

Caption: General workflow for a one-pot multicomponent synthesis.

Anticancer Activity: Targeting Malignant Proliferation

Quinoline-3-carbonitrile derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[9][12][13] Their mechanisms of action are diverse, often involving the inhibition of key proteins that drive tumor growth and survival.[8][14][15]

Key Mechanisms of Action

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][13] Unregulated signaling through these receptors is a hallmark of many cancers. By blocking their activity, these compounds can halt cell proliferation, angiogenesis, and metastasis.[9]

-

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication. Some quinoline-based compounds act as inhibitors of Topoisomerase I or II, leading to DNA damage and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[8][14]

-

Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][15]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline derivatives have been developed that effectively inhibit key kinases within this pathway, such as mTOR, cutting off critical survival signals to cancer cells.[16]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Quantitative Data Summary

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-tetrahydro-quinoline-3-carbonitriles | MCF-7 (Breast) | 2.60 - 42.52 | [12][13] |

| 4-Anilino-quinoline-3-carbonitriles | A549 (Lung) | 0.09 - 0.42 | [3] |

| 7-Chloro-4-hydrazone-quinolines | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12] |

| Pyrroloquinoline derivatives | NCI/ADR-RES (Resistant) | Potent P-gp Inhibition | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro cytotoxicity of quinoline-3-carbonitrile derivatives against adherent cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogens

Quinoline-3-carbonitrile derivatives exhibit significant activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal strains.[10][17][18][19]

Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism for the antibacterial action of quinoline derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[10] This enzyme is essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme, the compounds stabilize the DNA-gyrase complex, leading to lethal double-strand breaks in the bacterial chromosome. This target is attractive because it is present in bacteria but not in eukaryotes, providing a degree of selectivity.[10]

Quantitative Data Summary

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinolines | E. faecium (VRE) | 4 | [18] |

| Tetrahydroquinoline-3-carbonitriles | S. aureus | 3.12 - 50 | [10][19] |

| 6-Methylquinoline-3-carbonitriles | C. albicans | 1 | [17] |

| Thiazole-tethered 4-aminoquinolines | P. falciparum (W2) | 0.37 µM (IC₅₀) | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from the highest desired concentration.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Antiviral and Anti-inflammatory Activities

Antiviral Potential

The quinoline scaffold is a key component of several antiviral drugs. Derivatives of quinoline-3-carbonitrile have shown promise against a range of viruses.[20]

-

Dengue Virus: Certain derivatives can inhibit the replication of the Dengue virus serotype 2, possibly by impairing the accumulation of the viral envelope glycoprotein in the early stages of infection.[21]

-

Influenza and RSV: Studies have identified compounds with potent activity against Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV), in some cases exceeding the potency of the reference drug ribavirin.[22][23]

-

HIV: Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the HIV life cycle.[24]

Anti-inflammatory Effects

Chronic inflammation is linked to numerous diseases. Quinoline-3-carbonitrile derivatives have been investigated as anti-inflammatory agents targeting key enzymes in the inflammatory cascade.[25][26]

-

COX Inhibition: Some derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][27]

-

TACE Inhibition: TNF-α converting enzyme (TACE) is another target, and its inhibition can reduce the levels of the pro-inflammatory cytokine TNF-α.[25][26]

Structure-Activity Relationship (SAR) and Future Perspectives

Systematic analysis of quinoline-3-carbonitrile derivatives has revealed key SAR trends that guide future drug design:[26][28][29]

-

Position 2 & 4: Substitutions at the 2 and 4 positions are critical. Bulky aromatic or heterocyclic groups at the 4-position often enhance anticancer activity, while amino or substituted amino groups can be crucial for kinase inhibition.[12]

-

Position 6 & 7: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at these positions can significantly modulate the biological activity, likely by altering the electronic distribution of the entire ring system and influencing target binding.[30]

-

The Carbonitrile Group: The 3-carbonitrile moiety is often essential for activity, acting as a key hydrogen bond acceptor or a reactive handle for covalent inhibition in some cases.

The therapeutic potential of quinoline-3-carbonitrile derivatives is vast and continues to expand. Future research should focus on optimizing lead compounds to improve selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties. The use of computational modeling and structure-based drug design will be instrumental in developing next-generation agents with superior efficacy for clinical applications.

References

- 1. du.edu.eg [du.edu.eg]

- 2. iipseries.org [iipseries.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. ijmphs.com [ijmphs.com]

- 15. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Emergent Therapeutic Potential of 4-Chloro-8-methoxyquinoline-3-carbonitrile: A Mechanistic Exploration

For Research, Scientific, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities. Within this esteemed class of heterocyclic compounds, 4-Chloro-8-methoxyquinoline-3-carbonitrile is emerging as a molecule of significant interest. While comprehensive mechanistic data for this specific entity is still under active investigation, this technical guide synthesizes the current understanding of structurally related quinoline derivatives to postulate its likely mechanisms of action. Drawing upon evidence from analogous compounds, we will explore its potential as an inhibitor of critical cell signaling pathways implicated in oncology and infectious diseases. This document will delve into the probable molecular targets, propose experimental frameworks for mechanism validation, and provide a forward-looking perspective on its therapeutic promise.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development, lending itself to a wide array of pharmacological applications.[1] Derivatives of this heterocyclic structure have been successfully developed into approved therapeutics for conditions ranging from malaria (e.g., Chloroquine, Hydroxychloroquine) to cancer (e.g., Bosutinib, Lenvatinib).[2][3] The chemical versatility of the quinoline nucleus allows for substitutions at various positions, each modification capable of profoundly influencing the molecule's biological activity, target specificity, and pharmacokinetic profile.

This compound belongs to a subset of quinoline derivatives characterized by key functional groups that suggest a strong potential for interaction with biological macromolecules. The presence of a chloro group at the 4-position, a methoxy group at the 8-position, and a carbonitrile group at the 3-position creates a unique electronic and steric profile that likely dictates its mechanism of action. This guide will provide an in-depth analysis of the probable biological consequences of these structural features.

Postulated Mechanisms of Action

Based on the extensive research into the biological activities of quinoline derivatives, the primary mechanisms of action for this compound are likely centered on the inhibition of key signaling pathways crucial for cell proliferation, survival, and pathogenesis.

Inhibition of Protein Kinases in Oncogenic Pathways

A substantial body of evidence points to quinoline-based molecules as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[2] The general mechanism involves the quinoline scaffold acting as a hinge-binding motif within the ATP-binding pocket of the kinase domain.

-

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives have demonstrated inhibitory activity against RTKs such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor).[4] These receptors are critical for tumor growth, angiogenesis, and metastasis. It is plausible that this compound could interact with the kinase domains of these receptors, disrupting downstream signaling cascades.[4]

-

Intracellular Signaling Cascades: The Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways are central to cell proliferation and survival, and their aberrant activation is a hallmark of many cancers.[4] Quinoline derivatives have been developed to target components of these pathways.[4] For instance, some quinoline-based compounds can bind to K-Ras and stabilize it in its inactive, GDP-bound state, thereby halting downstream signaling.[4] The specific substitution pattern of this compound may confer inhibitory activity against one or more kinases within these critical cascades.

The following diagram illustrates the potential points of intervention for quinoline derivatives within these key oncogenic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-8-methoxyquinoline-3-carbonitrile in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-Chloro-8-methoxyquinoline-3-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure, solvent properties, and solubility, ensuring a robust and scientifically sound approach to this critical physicochemical property.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is not an arbitrary value but a reflection of the thermodynamic equilibrium between its solid state and its solvated form. For a complex heterocyclic molecule like this compound, understanding its inherent physicochemical properties is the first step in predicting its behavior in various organic solvents.

Physicochemical Properties of this compound

The structure of this compound dictates its potential interactions with solvent molecules. The quinoline core, a fused aromatic heterocyclic system, provides a rigid, largely planar backbone. The substituents—a chloro group, a methoxy group, and a carbonitrile group—each contribute distinct electronic and steric features that govern its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [1] |

| Molecular Weight | 218.64 g/mol | [1] |

| XLogP3 | 2.5 - 2.77 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area (TPSA) | 45.9 Ų | [1] |

-

Interpretation of Properties:

-

The XLogP3 value between 2.5 and 2.77 indicates a moderate lipophilicity, suggesting that the compound will favor organic solvents over water but may not be highly soluble in very non-polar solvents like hexanes.

-

With three hydrogen bond acceptors (the two nitrogen atoms and the methoxy oxygen) and zero hydrogen bond donors , the molecule can interact favorably with protic solvents (like alcohols) that can donate hydrogen bonds, and with polar aprotic solvents (like acetone or DMSO) through dipole-dipole interactions.[2]

-

The relatively low rotatable bond count suggests a rigid structure, which can lead to a more stable crystal lattice and potentially lower solubility.

-

Thermodynamic Principles of Dissolution

The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This is governed by the Gibbs free energy equation:

ΔG_solution = ΔH_solution - TΔS_solution

For dissolution to be spontaneous, ΔG_solution must be negative.

-

Enthalpy of Solution (ΔH_solution): This term represents the net heat change. It includes the energy required to overcome the crystal lattice energy of the solid (an endothermic process) and the energy released upon solvation (an exothermic process). A high crystal lattice energy, often found in rigid, planar molecules that pack efficiently, is a significant barrier to dissolution and results in lower solubility.[3][4][5]

-

Entropy of Solution (ΔS_solution): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal breaks down into randomly dispersed solvated molecules, which favors the dissolution process.[6]

The "Like Dissolves Like" Principle and Predictive Models

The adage "like dissolves like" is a useful heuristic based on the principle that substances with similar intermolecular forces are more likely to be miscible.

Caption: Intermolecular interactions guiding solvent selection.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be soluble in one another.[7][8] By knowing the HSP of this compound (which can be estimated using group contribution methods), one can screen for solvents with the closest HSP values for optimal solubility.

Part 2: A Practical Guide to Solubility Determination

While theoretical predictions are valuable for initial solvent screening, experimental determination is essential for obtaining accurate solubility data. This section provides detailed protocols for measuring both thermodynamic and kinetic solubility.

Solvent Selection Strategy

A well-chosen set of solvents is crucial for building a comprehensive solubility profile. The solvents should span a range of polarities and functionalities.

| Solvent Class | Example Solvents | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the acceptors on the target molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong dipole moments to interact with the polar groups of the molecule. |

| Non-Polar Aromatic | Toluene, Xylene | Can engage in π-π stacking with the quinoline ring. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and hydrogen bond accepting capability. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Can dissolve moderately polar compounds. |

| Non-Polar Aliphatic | Heptane, Hexane | Expected to be poor solvents, but useful for establishing the lower bound of solubility. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[3][4][9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 1-2 mL) of a selected organic solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][9]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove all undissolved solid.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to determine the concentration of the dissolved compound.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is often measured in early drug discovery. It reflects the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or buffer system.[4][9] While this guide focuses on organic solvents, the principle is important. A high kinetic solubility reading can sometimes be due to the formation of a temporary, supersaturated solution.[10]

Analytical Quantification by HPLC-UV

A robust HPLC-UV method is essential for accurate solubility measurement.

-

Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A C18 column is often a good starting point. The mobile phase could consist of an organic solvent (like acetonitrile or methanol) and water.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the UV detector against the concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment and determine its concentration from the calibration curve. Back-calculate the original solubility value in the organic solvent, accounting for the dilution factor.

Part 3: Data Interpretation and Application

The data gathered from these experiments provide a comprehensive solubility profile that can guide further research and development.

Data Presentation

Results should be tabulated clearly, expressing solubility in common units such as mg/mL or g/L, and specifying the temperature at which the measurement was made.

| Solvent | Solvent Class | Polarity Index | Solubility at 25°C (mg/mL) | Observations |

| Methanol | Protic | 5.1 | Experimental Value | Clear solution |

| Acetone | Polar Aprotic | 5.1 | Experimental Value | Clear solution |

| Dichloromethane | Chlorinated | 3.1 | Experimental Value | Clear solution |

| Toluene | Non-Polar Aromatic | 2.4 | Experimental Value | Clear solution |

| Heptane | Non-Polar Aliphatic | 0.1 | Experimental Value | Insoluble/Poorly soluble |

| ...other solvents | ... | ... | Experimental Value | ... |

Interpreting the Results

Analyze the solubility data in relation to the solvent properties and the molecule's structure.

-

Polarity: Is there a correlation between the solvent's polarity index and the compound's solubility? Given the molecule's TPSA and polar functional groups, higher solubility is expected in moderately polar to polar solvents.

-

Hydrogen Bonding: Compare the solubility in protic solvents (e.g., ethanol) versus polar aprotic solvents with similar polarity (e.g., acetone). Higher solubility in alcohols may indicate that hydrogen bonding plays a significant role.

-

π-π Interactions: Assess the solubility in aromatic solvents like toluene. Good solubility could suggest that π-π stacking between the solvent and the quinoline ring contributes favorably to the solvation process.

References

- 1. echemi.com [echemi.com]

- 2. forum.chemaxon.com [forum.chemaxon.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound 6-methoxy-4-(3-methoxyanilino)quinoline-3-carbonitrile--hydrogen chloride... [chemdiv.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

crystal structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile

An In-Depth Technical Guide to the Crystal Structure of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific molecule is not currently documented, this guide establishes a robust framework for its determination. By synthesizing methodologies from established literature on analogous quinoline derivatives, we present a detailed protocol for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, through a comparative analysis of closely related quinoline structures, we infer the anticipated molecular geometry, crystal packing, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and deep theoretical insights into the structural chemistry of substituted quinolines.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of heterocyclic chemistry, renowned for their wide spectrum of pharmacological and physicochemical properties. This bicyclic aromatic system is a prevalent motif in numerous natural products and synthetic compounds, exhibiting activities that span anticancer, antimicrobial, and antiparasitic applications.[1] The precise three-dimensional arrangement of atoms within a crystal lattice is paramount, as it governs the molecule's physical properties, stability, and, most critically, its interaction with biological targets. The substitution pattern on the quinoline ring, featuring a chloro group at position 4, a methoxy group at position 8, and a carbonitrile group at position 3, endows this compound with a unique electronic and steric profile, making its structural analysis a subject of considerable scientific importance.

Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The methodologies for synthesizing substituted quinolines are well-established.

Synthetic Pathway

A common and effective route for the synthesis of 4-chloroquinoline derivatives involves a multi-step process starting from a suitably substituted aniline. The Vilsmeier-Haack reaction is a frequently employed method for constructing the chlorinated quinoline core.[2] The methoxy group at the 8-position is typically incorporated early in the synthesis by selecting the appropriate aniline precursor.[1]

The general workflow is as follows:

Caption: Generalized synthetic workflow for this compound.

Expert Insight: The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the Vilsmeier reagent is critical; this combination serves as both a formylating agent and a chlorinating agent, facilitating the one-pot cyclization and chlorination of the acetanilide precursor to form the 4-chloroquinoline ring system efficiently.[1][2] Purification via column chromatography is essential to remove residual reagents and byproducts that could impede the crystallization process.

Protocol for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic experimentation with various solvents and conditions.

Step-by-Step Protocol:

-

Solubility Screening: Test the solubility of the purified compound (1-2 mg) in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gentle heating and stirring.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Crystal Structure Determination via SC-XRD

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

The process involves mounting a single crystal on a diffractometer, irradiating it with a monochromatic X-ray beam, and collecting the resulting diffraction pattern.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Trustworthiness of the Protocol: This workflow is a self-validating system. During refinement (Step 5), the crystallographic R-factor (R1) and weighted R-factor (wR2) are minimized. Low R-factor values (typically < 0.05) indicate a good agreement between the calculated structural model and the experimental diffraction data, thereby validating the solved structure.

Structural Analysis and Comparative Insights

As of the latest literature survey, a deposited crystal structure for this compound (CAS 214476-78-5) is not available in open-access databases like the Cambridge Structural Database (CSD).[3] However, we can predict its key structural features by analyzing published crystal structures of closely related quinoline derivatives.[4][5]

Anticipated Crystallographic Parameters

Based on similar substituted quinolines, the compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or Pbca (orthorhombic).[5]

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

| Feature | Compound A (Related 2-Chloroquinoline)[2] | Compound B (Related Hexahydroquinoline)[5] | This compound (Predicted) |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | P2₁/n | Pbca | P2₁/c or Pbca |

| a (Å) | ~8-12 | ~15-20 | ~8-20 |

| b (Å) | ~5-10 | ~10-15 | ~5-15 |

| c (Å) | ~15-20 | ~25-30 | ~15-30 |

| β (°) | ~90-105 | 90 | ~90-105 or 90 |

| Z (molecules/cell) | 4 | 16 | 4 or 8 |

Note: Data for compounds A and B are generalized from literature examples to provide a predictive baseline.

Molecular Geometry

The quinoline ring system itself is expected to be nearly planar due to its aromaticity. The substituents will lie close to this plane, although minor deviations are possible. Key geometric features to analyze would include:

-

C-Cl Bond Length: Expected to be in the range of 1.73-1.75 Å.

-

C-CN Bond Length: The triple bond of the nitrile group will be approximately 1.14 Å.

-

C-O(Me) Bond Length: The ether linkage should be around 1.36 Å.

-

Planarity: The dihedral angle between the two fused rings of the quinoline core will be close to 0°.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture in the solid state will be dictated by non-covalent interactions. The functional groups present in this compound suggest several possibilities.

Caption: Potential non-covalent interactions governing crystal packing.

-

π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset π-π stacking interactions, which are a dominant force in the packing of many aromatic heterocyclic compounds.[6]

-

C-H···N Hydrogen Bonds: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic C-H donors are highly probable, linking molecules into chains or sheets.

-

Halogen Bonding: The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the nitrile nitrogen or the aromatic π-system.

Physicochemical and Spectroscopic Properties

While the crystal structure provides the ultimate structural detail, other analytical data are necessary for full characterization.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | PubChem |

| Molecular Weight | 218.64 g/mol | PubChem |

| CAS Number | 214476-78-5 | [7][8][9] |

| Appearance | Predicted: White to pale yellow solid | - |

Spectroscopic analysis would be used to confirm the identity and purity of the synthesized material prior to crystallization attempts.

-

¹H NMR: Would confirm the number and connectivity of protons on the aromatic ring and the methoxy group.

-

¹³C NMR: Would show distinct signals for each of the 11 carbon atoms, including the characteristic signal for the nitrile carbon.

-

Mass Spectrometry: Would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the synthesis, crystallization, and structural determination of this compound. While the definitive crystal structure remains to be experimentally determined and published, a detailed analysis of related compounds allows for robust predictions of its molecular geometry and supramolecular assembly. The protocols and insights provided herein serve as a valuable resource for researchers aiming to elucidate the structure of this and other novel quinoline derivatives. The experimental determination of this crystal structure would be a valuable addition to crystallographic databases, providing a crucial benchmark for computational modeling and aiding in the rational design of new therapeutic agents based on the quinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cambridge Structural Database | re3data.org [re3data.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rndmate.com [rndmate.com]

- 8. 214476-78-5|this compound|BLD Pharm [bldpharm.com]

- 9. hurawalhi.com [hurawalhi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Chloro-8-methoxyquinoline-3-carbonitrile

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, 4-Chloro-8-methoxyquinoline-3-carbonitrile has emerged as a compound of significant interest due to its structural motifs, which are common in potent kinase inhibitors and antibacterial agents. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this compound, offering a roadmap for researchers and drug development professionals. We will delve into the mechanistic basis for its potential anticancer and antibacterial activities, supported by evidence from structurally related compounds and provide detailed experimental protocols for target identification and validation.

Introduction: The Promise of the Quinoline Core

Quinoline and its derivatives have a long and successful history in drug discovery, with applications ranging from antimalarials to anticancer agents.[1][2] The rigid, bicyclic aromatic structure of the quinoline nucleus provides an excellent scaffold for the spatial presentation of various pharmacophoric groups, allowing for high-affinity interactions with a range of biological targets. The subject of this guide, this compound, incorporates several key features that suggest a strong therapeutic potential: the 4-chloro substituent, a known reactive site for nucleophilic substitution, the electron-donating 8-methoxy group, and the electron-withdrawing 3-carbonitrile group, all of which can influence the compound's binding affinity and pharmacokinetic properties.[3] This guide will explore the most promising therapeutic avenues for this compound, focusing on its potential as a modulator of key signaling pathways in cancer and as an inhibitor of essential bacterial enzymes.

Anticancer Potential: Targeting Key Kinase Signaling Pathways